molecular formula C8H6N2O B2769039 2-Cyanobenzaldehyde oxime CAS No. 909772-06-1

2-Cyanobenzaldehyde oxime

Cat. No.: B2769039
CAS No.: 909772-06-1
M. Wt: 146.149
InChI Key: PBMACDJMJFWTQR-UXBLZVDNSA-N
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Description

2-Cyanobenzaldehyde oxime is an organic compound with the molecular formula C8H6N2O It is a derivative of benzaldehyde, where the aldehyde group is substituted with a cyano group and an oxime group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyanobenzaldehyde oxime can be synthesized through various methods. One common approach involves the reaction of 2-cyanobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, yielding the desired oxime product.

Another method involves the use of high-boiling nitrites, such as benzyl nitrite, which react with 2-cyanobenzaldehyde to form the oxime. This method is advantageous due to its high yield and safety profile .

Industrial Production Methods

Industrial production of this compound often involves optimizing reaction conditions to maximize yield and minimize by-products. The use of macromolecular alcohols, such as benzyl alcohol, as starting materials has been shown to improve the safety and efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Cyanobenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitriles or other derivatives.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.

Common Reagents and Conditions

Major Products

    Oxidation: Nitriles or carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted benzaldehyde derivatives.

Mechanism of Action

The mechanism of action of 2-cyanobenzaldehyde oxime involves its interaction with specific molecular targets and pathways. For instance, oximes are known to reactivate acetylcholinesterase (AChE) inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime group on the phosphorylated enzyme, leading to the release of the organophosphate and restoration of enzyme activity .

Comparison with Similar Compounds

2-Cyanobenzaldehyde oxime can be compared with other oxime derivatives, such as:

Properties

IUPAC Name

2-[(E)-hydroxyiminomethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c9-5-7-3-1-2-4-8(7)6-10-11/h1-4,6,11H/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMACDJMJFWTQR-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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